molecular formula C16H14N4O2 B2505357 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 685853-13-8

6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No. B2505357
M. Wt: 294.314
InChI Key: PDBCHVBVTXSTBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives often involves the interaction of intermediates with various reagents to furnish the desired products. For instance, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine was used to produce a range of triazine derivatives through reactions with hydrazonyl halides and other compounds . Similarly, allylic derivatives of triazinones were synthesized using a catalyzed reaction with allyl bromide . These methods could potentially be adapted for the synthesis of 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of triazine derivatives is often confirmed using spectroscopic methods such as NMR, as seen in the synthesis of allylic derivatives where 2D-NMR measurements were employed . X-ray diffraction is another powerful technique used to determine the crystal structure of these compounds, providing insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding and pi-pi stacking .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including condensation with active methylene compounds, reactions with chlorinated compounds, and interactions with unsaturated compounds to form different triazine and triazepine derivatives . The reactivity of these compounds is influenced by the substituents on the triazine ring, as seen in the synthesis of thiazolo[3,2-b][1,2,4]triazine derivatives . The regioselective amination of triazinones also highlights the potential for selective functionalization of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are closely related to their molecular structure. For example, the presence of substituents can influence the electronic properties and reactivity of the triazine ring, as seen in the electrochemical reduction studies of various 4-amino-1,2,4-triazin-5-ones . The solubility, melting point, and stability of these compounds can also vary significantly depending on their specific substituents and molecular conformations.

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated that derivatives of 1,2,4-triazole and triazinone compounds exhibit antimicrobial properties. Specifically, the synthesis of various derivatives, including the structure related to 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, has been shown to produce compounds with good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Antibacterial Agents

Further studies have focused on the synthesis of fluorine-containing thiadiazolotriazinones as potential antibacterial agents. Compounds synthesized with pharmacophores similar to 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one have shown promising activity at low concentrations, indicating their efficacy as antibacterial compounds (Holla et al., 2003).

Synthesis and Molecular Structure

The molecular structure and synthesis processes of compounds related to 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one have been extensively studied, providing insights into their potential applications in various fields, including medicinal chemistry and material science. These studies contribute to understanding the chemical properties and reactivity of such compounds, laying the groundwork for their application in creating new materials and pharmaceuticals (Hwang et al., 2006).

Herbicidal Activity

Research into the herbicidal activity of pyrimidines and triazines, which share structural similarities with 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, has shown that specific substitutions on the rings can significantly enhance their efficacy as herbicides. These findings suggest potential agricultural applications for derivatives of 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, particularly in the development of new herbicidal formulations (Nezu et al., 1996).

properties

IUPAC Name

6-methyl-3-(4-phenoxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-15(21)18-16(20-19-11)17-12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBCHVBVTXSTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

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